Resorstatin

Description

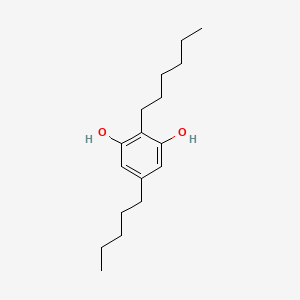

Structure

3D Structure

Properties

CAS No. |

139552-96-8 |

|---|---|

Molecular Formula |

C17H28O2 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

2-hexyl-5-pentylbenzene-1,3-diol |

InChI |

InChI=1S/C17H28O2/c1-3-5-7-9-11-15-16(18)12-14(13-17(15)19)10-8-6-4-2/h12-13,18-19H,3-11H2,1-2H3 |

InChI Key |

GAZJVWPMPITOLB-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=C(C=C(C=C1O)CCCCC)O |

Canonical SMILES |

CCCCCCC1=C(C=C(C=C1O)CCCCC)O |

Appearance |

Solid powder |

Other CAS No. |

139552-96-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-n-hexyl-5-n-pentyl-1,3-benzenediol resorstatin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Resorstatin

Microbial Producers of Resorstatin

The production of this compound and related dialkylresorcinols is a characteristic feature of several microbial genera, with Pseudomonas species being particularly prominent.

Pseudomonas species are well-established producers of this compound and other dialkylresorcinols. This compound, an alkyl resorcinol-type compound, is notably produced by gram-negative Pseudomonas bacteria sci-hub.se. Specific strains, such as Pseudomonas aurantiaca (also identified as Pseudomonas fluorescens BL915), are known for their ability to synthesize various 2,5-dialkylresorcinols (DARs), including this compound and its closely related analog, 2-hexyl-5-propylresorcinol (HPR) researchgate.netnih.govasm.org. Another Pseudomonas strain, Pseudomonas sp. Ki19, has also been documented as a producer of this compound bidd.group. Furthermore, Pseudomonas chlororaphis PCL1606 produces HPR, a dialkylresorcinol crucial for its biocontrol activity nih.gov. Genomic analyses indicate that Pseudomonas species frequently possess luxR homologs, which are involved in sensing dialkylresorcinols, suggesting a role for these compounds in bacterial communication nih.govbmls.de.

Beyond Pseudomonas, 2,5-dialkylresorcinols (DARs) are a diverse class of natural products that have been isolated from a wide array of taxonomically distinct bacteria and fungi researchgate.net. For instance, Cytophaga johnsonae is known to produce resorcinin, another dialkylresorcinol bmls.de. Bacteria belonging to the order Cytophagales are implicated in the biosynthesis of flexirubin-type pigments, which incorporate DAR structures nih.govasm.orgmdpi.com. The human pathogen Photorhabdus asymbiotica utilizes dialkylresorcinols (DARs) and cyclohexanediones (CHDs) for cell-cell communication nih.govbmls.de. Additionally, Azoarcus sp. BH72 produces a dialkylresorcinol (DAR 7) that is integrated into a xanthomonadin-like polyene, leading to the formation of arcuflavin nih.gov. Cyanobacteria also contribute to the natural occurrence of alkylresorcinols, including this compound, employing distinct biosynthetic pathways to create unique structural scaffolds geomar.de. Genomic evidence further suggests that over 100 other bacterial species are potential producers of DARs researchgate.netnih.govbmls.deresearchgate.net.

Table 1: Microbial Producers of this compound and Related Dialkylresorcinols

| Microbial Species | Compound(s) Produced | Reference(s) |

| Pseudomonas species | This compound, 2,5-dialkylresorcinols | sci-hub.seresearchgate.netnih.govasm.org |

| Pseudomonas aurantiaca (BL915) | This compound, 2-hexyl-5-propylresorcinol (HPR) | researchgate.netnih.govasm.org |

| Pseudomonas sp. Ki19 | This compound | bidd.group |

| Pseudomonas chlororaphis PCL1606 | 2-hexyl-5-propylresorcinol (HPR) | nih.gov |

| Cytophaga johnsonae | Resorcinin | bmls.de |

| Photorhabdus asymbiotica | Dialkylresorcinols (DARs), Cyclohexanediones (CHDs) | nih.govbmls.de |

| Azoarcus sp. BH72 | Dialkylresorcinol (DAR 7), Arcuflavin | nih.gov |

| Cyanobacteria | Alkylresorcinols, this compound | geomar.de |

| Various Bacteria and Fungi | 2,5-dialkylresorcinols (DARs) | researchgate.net |

Pseudomonas Species as Primary Producers

Advanced Isolation and Purification Techniques for this compound

The isolation and purification of this compound and similar natural products from microbial cultures typically involve a series of sophisticated techniques aimed at separating the compound of interest from the complex mixture of metabolites. General methodologies for isolating natural products from microbial sources commonly begin with extraction, followed by multiple purification steps wur.nlcore.ac.ukresearchgate.net.

For dialkylresorcinols like 2-hexyl-5-propylresorcinol (HPR), a related analog of this compound, initial extraction into organic solvents such as ethyl acetate (B1210297) is a common practice, followed by solvent removal under vacuum nih.gov. Subsequent purification often employs chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are widely utilized for both analytical assessment and preparative purification of these compounds nih.govwur.nlcore.ac.uk. Column chromatography, using various stationary phases like silica, alumina, cellulose, or polyamide, remains a fundamental technique for the fractionation and purification of bioactive compounds core.ac.uk.

Modern advancements in extraction and purification include "green technologies" such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical-fluid extraction (SFE), and enzyme-assisted extraction (EAE) for efficient compound retrieval researchgate.net. For isolation and purification, techniques like medium-pressure liquid chromatography (MPLC), counter-current chromatography (CCC), and preparative-HPLC are successfully applied, offering enhanced separation capabilities researchgate.net. Following purification, the structural elucidation and identification of this compound and its analogs are confirmed using various spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) core.ac.ukresearchgate.net.

Chemodiversity of this compound-Related Dialkylresorcinols

This compound, chemically known as 2-hexyl-5-pentylresorcinol, is a specific example within the broader class of dialkylresorcinols, characterized by hexyl and pentyl alkyl groups at positions 2 and 5 of the resorcinol (B1680541) core, respectively nih.govuni.lu. The dialkylresorcinols (DARs) exhibit significant chemodiversity, contributing to their multitudinous bioactivities researchgate.net.

The structural variations among DARs are often observed in the length and branching of their alkyl chains, as well as in esterifications or other modifications. For instance, flexirubins, a class of orange pigments, feature a 2,5-dialkylresorcinol (DAR) structure that is esterified with a non-isoprenoid aryl-polyene carboxylic acid, demonstrating a common structural motif with variations in the polyene moiety nih.gov.

Key examples of this compound-related dialkylresorcinols include 2-hexyl-5-propylresorcinol (HPR), also known as DB-2073, which is a prominent analog produced by Pseudomonas aurantiaca nih.govasm.orgnih.govnih.govresearchgate.net. Other notable DARs are resorcinin, a mammalian cell growth stimulating substance researchgate.netbmls.denih.gov, and arcuflavin, a novel xanthomonadin-dialkylresorcinol hybrid found in Azoarcus sp. BH72 nih.govgeomar.de. Further examples of DARs isolated from cyanobacteria include 2-butyl-5-propylresorcinol and 2-hexyl-5-methylresorcinol, showcasing the variability in alkyl chain lengths geomar.de.

The biosynthesis of DARs typically involves an unusual head-to-head condensation of two fatty acid-derived precursors, contributing to their unique alkyl chain arrangements asm.orgmdpi.com. The structural diversity extends to cyanobacterial alkylresorcinols, which range from relatively simple hierridins to more complex cylindrocyclophanes, reflecting diverse biosynthetic pathways geomar.de. Furthermore, semi-synthetic derivatization of microbial dialkylresorcinols has been explored, yielding numerous derivatives with varied antimicrobial activities, which underscores the potential for chemical modification and expansion of their structural repertoire researchgate.net.

Chemical Synthesis and Derivatization Strategies for Resorstatin Analogs

Semi-Synthetic Modifications of Resorstatin and Dialkylresorcinols

Semi-synthetic approaches involve modifying existing natural products to generate new derivatives with potentially improved pharmacological activities or reduced side effects researchgate.netnih.gov. Dialkylresorcinols (DARs), including those structurally related to this compound, have been subjected to extensive semi-synthetic derivatization. For instance, 21 derivatives were created from two microbial dialkylresorcinols isolated from a Pseudomonas aurantiaca strain researchgate.netresearchgate.net. Studies on these derivatives revealed that the presence of aromatic and phenolic hydrogen atoms is crucial for their activity, while shorter alkyl chains at the C-5 position can lead to lower Minimum Inhibitory Concentration (MIC) values researchgate.netresearchgate.net. A mono-fluorosulfated derivative, for example, demonstrated significantly improved activity against several bacterial pathogens researchgate.netresearchgate.net.

Biotransformation studies also contribute to semi-synthetic modifications. For example, cytochrome P450 monooxygenase CYP4F11 has been used to biotransform dialkylresorcinols, yielding oxidative products such as hydroxylated and carboxylic acid derivatives, as well as acetylated and esterified products formed by further metabolism by endogenous yeast enzymes researchgate.netresearchgate.net.

Development of this compound Derivatives for Research Applications

The development of this compound derivatives is driven by the desire to explore and enhance their biological activities for various research applications. The semi-synthetic modifications discussed above are directly aimed at this goal, leading to compounds with altered or improved properties. For instance, the systematic derivatization of dialkylresorcinols has been crucial in identifying structural features that influence antimicrobial activity, such as the importance of aromatic and phenolic hydrogen atoms and the impact of alkyl chain length researchgate.netresearchgate.net. These findings guide the rational design of new derivatives for targeted research.

The table below summarizes some key findings from semi-synthetic modifications of dialkylresorcinols, including those relevant to this compound's structural class:

| Modification Type | Structural Feature Impacted | Observed Effect on Activity | Reference |

| Alkyl chain length | C-5 alkyl chain | Shorter chains: lower MIC values | researchgate.netresearchgate.net |

| Functional groups | Aromatic/phenolic hydrogens | Crucial for activity | researchgate.netresearchgate.net |

| Sulfation | Mono-fluorosulfation | Significantly improved activity against bacterial pathogens | researchgate.netresearchgate.net |

| Oxidation (CYP4F11) | Hydroxylation, carboxylation | Formation of oxidative products | researchgate.netresearchgate.net |

| Acetylation/Esterification | Hydroxyl groups | Formation of acetylated/esterified products | researchgate.netresearchgate.net |

Regioselectivity and Stereoselectivity in this compound Analog Synthesis

Regioselectivity refers to the preference for bond formation at a particular site when multiple reactive sites are available, while stereoselectivity involves the preferential formation of one stereoisomer over others youtube.comnih.gov. In the synthesis of this compound analogs, controlling both regioselectivity and stereoselectivity is paramount, especially when introducing new functional groups or constructing complex molecular architectures.

While specific detailed examples of regioselective and stereoselective control directly for this compound synthesis were not extensively detailed in the provided search results, the broader context of dialkylresorcinol synthesis and natural product synthesis emphasizes their importance. For instance, the total synthesis of complex natural products often relies on key synthetic strategies and retrosynthetic disconnections that enable the precise control of stereocenters and functional group compatibility nih.govuni-konstanz.de. In the context of dialkylresorcinols, the enzymatic pathways involved in their biosynthesis, such as those in Pseudomonas aurantiaca, inherently exhibit high levels of regioselectivity and stereoselectivity in forming the resorcinol (B1680541) core and attaching the alkyl chains asm.orgnih.gov. When synthesizing analogs, chemists aim to mimic or control these aspects through careful selection of reagents, reaction conditions, and protective group strategies youtube.com. Electrochemical synthesis, for example, has been shown to achieve exclusive regio- and stereoselectivity in the production of certain drug metabolites, a principle that can be applied to the synthesis of this compound derivatives nih.gov.

Structure Activity Relationship Sar Studies of Resorstatin

Impact of Alkyl Chain Lengths on Resorstatin's Biological Activity

The length and nature of the alkyl chains attached to the resorcinol (B1680541) core significantly influence the biological activity of dialkylresorcinols, including this compound. Research on semi-synthetic dialkylresorcinol derivatives has shown that those with shorter alkyl chains at the C-5 position exhibited lower Minimum Inhibitory Concentration (MIC) values, indicating improved antimicrobial activity researchgate.netpatsnap.comresearchgate.net. This suggests that a shorter pentyl chain at C-5 enhances the antimicrobial efficacy.

In the broader context of alkylresorcinols (ARs), which are amphiphilic phenolipids with varying alkyl chain lengths, the effect on antioxidant activity can be context-dependent. For instance, in bulk oils, the antioxidant activity of ARs generally decreased as the alkyl chain length increased. However, in oil-in-water emulsions, optimal antioxidant activity was observed at an intermediate alkyl chain length (C21:0) psu.edu. This highlights that the environment in which the compound acts can modulate the impact of alkyl chain length on its activity. Enzymes involved in the biosynthesis of dialkylresorcinols, such as DarB and DarA in Pseudomonas aurantiaca, demonstrate a tolerance for variations in alkyl chain length in their substrates, leading to the production of diverse dialkylresorcinol derivatives asm.orgasm.org.

Table 1: General Trends of Alkyl Chain Length Impact on Dialkylresorcinol Activity

| Structural Feature | Alkyl Chain Length at C-5 | Observed Effect on Antimicrobial Activity | Source |

| Dialkylresorcinol Derivatives | Shorter | Lower MIC values (Improved activity) | researchgate.netpatsnap.comresearchgate.net |

Role of Hydroxyl Groups in this compound's Pharmacological Profile

The hydroxyl groups present in this compound's structure are critical determinants of its biological activity, particularly its antioxidant properties. This compound, an alkyl resorcinol-type compound, contains two reactive hydroxyl groups, which contribute to its anti-lipoperoxidative activity sci-hub.se.

Substituent Effects on this compound Activity

Beyond the inherent alkyl chains and hydroxyl groups, the introduction of other substituents can profoundly alter this compound's activity. Studies on dialkylresorcinol derivatives have demonstrated that semi-synthetic modifications can lead to significantly improved biological profiles. For instance, a mono-fluorosulfated derivative of dialkylresorcinols exhibited notably enhanced activity against several bacterial strains researchgate.netresearchgate.net.

Computational Chemistry Approaches to this compound SAR

Computational chemistry plays an increasingly vital role in elucidating and predicting the Structure-Activity Relationships of compounds like this compound, thereby accelerating drug discovery and optimization processes oncodesign-services.comsteeronresearch.comlifechemicals.com. Techniques such as molecular modeling, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies are employed to analyze the intricate relationship between a molecule's structure and its biological activity oncodesign-services.comsteeronresearch.comnih.govchemaxon.com.

Molecular Pharmacology and Cellular Mechanisms of Resorstatin Action

Resorstatin's Interactions with Molecular Targets

This compound's biological activities are intrinsically linked to its ability to interact with specific molecular targets within biological systems. Its lipophilicity, attributed to its alkyl substituents, is thought to influence its capacity to engage with biological membranes and proteins. ontosight.ai

This compound has been investigated for its inhibitory effects on certain enzymes and proteins implicated in disease processes. ontosight.ai Beyond specific enzyme targets, its broader biological activities, such as antimicrobial effects, suggest an underlying mechanism involving the disruption of enzymatic functions critical for microbial survival.

While direct, specific data detailing this compound's inhibition of Glycerol-3-Phosphate Dehydrogenase (GPDH) with quantitative measures such as IC50 values are not extensively reported, this compound belongs to the class of alkylresorcinols. ontosight.ai Other compounds within this class, such as anacardic acids, are known inhibitors of GPDH, an enzyme crucial for lipid synthesis and metabolism. frontiersin.org The structural similarities suggest that this compound may also exhibit inhibitory properties against GPDH, influencing metabolic pathways.

This compound demonstrates broad inhibitory effects, notably against microbial growth. It has been shown to inhibit the growth of Staphylococcus aureus at concentrations of 10 µg/mL or less, and the fungi Aspergillus fumigatus and Fusarium culmorum at 50 µg/mL. nih.gov This antimicrobial activity implies the inhibition of essential enzymes within these organisms, although the specific enzymatic targets responsible for these effects are not explicitly identified. Additionally, this compound exhibits anti-lipoperoxidative activity, indicating its potential to interfere with enzymatic or radical-mediated processes that lead to lipid oxidation. google.comnih.gov

This compound engages in significant interactions with proteins, playing a role in its observed biological effects. As a constituent of Asarum heterotropoides F. Schmidt (ARR), this compound has demonstrated strong binding affinities to principal target proteins implicated in the pathogenesis of osteoarthritis. nih.gov Molecular docking analyses have revealed binding affinities ranging from -8 to -9.4 kcal/mol for the active constituents of ARR, including this compound, towards these proteins. nih.gov Molecular dynamics simulations have further validated the stability of these interactions. nih.gov

The nature of these protein interactions typically involves non-covalent forces such as hydrogen bonds, hydrophobic interactions, electrostatic attractions, and van der Waals forces, which are common mechanisms for small molecules interacting with proteins. frontiersin.orgnih.govuniprot.org

Table 1: Binding Affinities of this compound (as an ARR constituent) to Target Proteins in Osteoarthritis

| Compound (Constituent of ARR) | Binding Affinity (kcal/mol) | Context of Target Proteins |

| This compound | -8 to -9.4 | Principal target proteins in osteoarthritis nih.gov |

This compound, particularly as a component of Asarum heterotropoides F. Schmidt (ARR), significantly modulates various intracellular signaling pathways, contributing to its therapeutic potential, especially in inflammatory conditions like osteoarthritis. nih.gov Its effects include the dose-dependent suppression of key inflammatory mediators and the modulation of specific signaling cascades. nih.gov

The signaling pathways modulated by this compound (as part of ARR) include:

CCND1 (Cyclin D1): Involved in cell cycle progression. nih.gov

CDK2 (Cyclin-Dependent Kinase 2): A key regulator of the cell cycle. nih.gov

IKBKB (Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta): A crucial component of the NF-κB signaling pathway, which is central to inflammatory responses. nih.govnih.govfrontiersin.org

HIF1A (Hypoxia-Inducible Factor 1 Alpha): A master regulator of cellular responses to hypoxia, involved in metabolism and inflammation. nih.govbmbreports.orgmdpi.comnih.govnih.gov

BDKRB1 (Bradykinin Receptor B1): A G-protein coupled receptor involved in inflammatory responses. nih.govnih.gov

SIRT1 (Sirtuin 1): A NAD+-dependent deacetylase that plays roles in metabolism, inflammation, oxidative stress response, and cell survival. frontiersin.orgnih.govnih.govresearchgate.netnih.govmdpi.com

MAPK8 (Mitogen-Activated Protein Kinase 8, also known as JNK1): A stress-activated protein kinase involved in proliferation, differentiation, transcription regulation, and apoptosis, often activated by pro-inflammatory cytokines. nih.govnih.govnih.govuniprot.orgbio-rad-antibodies.com

NLRP3 (NOD-, LRR- and Pyrin Domain-Containing Protein 3): A component of the inflammasome, a multiprotein complex that initiates inflammatory responses. nih.govnih.govscholaris.camdpi.complasticheal.eumdpi.com

These modulations contribute to the anti-inflammatory and chondroprotective effects observed in osteoarthritis models, by suppressing inflammatory mediators such as IL-1β, IL-6, and TNF-α. nih.gov

Glycerol-3-Phosphate Dehydrogenase Inhibition

Protein Binding and Ligand-Receptor Interactions

Cellular Responses to this compound Exposure

Exposure to this compound elicits a range of cellular responses, particularly those related to oxidative stress, inflammation, and microbial inhibition.

This compound is recognized for its potent antioxidant properties, acting as a free radical scavenger and exhibiting anti-lipoperoxidative activity. google.comnih.govnih.govnih.gov This protective effect helps mitigate cellular damage caused by reactive oxygen species (ROS) and lipid peroxidation, which are significant contributors to various pathological conditions including osteoarthritis. frontiersin.orgd-nb.infomdpi.com

In the context of infectious agents, this compound demonstrates direct antimicrobial cellular responses. It effectively inhibits the growth of Staphylococcus aureus, a common bacterial pathogen, and also shows antifungal activity against Aspergillus fumigatus and Fusarium culmorum. nih.gov These inhibitory effects signify a disruption of critical cellular processes within these microorganisms, leading to their suppressed growth.

Furthermore, in studies related to osteoarthritis, this compound, as an active constituent of ARR, has been shown to induce significant cellular and tissue-level improvements. It leads to the mitigation of pain, functional deficits, and a reduction in cartilage degradation within an MIA-induced osteoarthritis model. nih.gov At a molecular level, this is characterized by the dose-dependent suppression of various inflammatory mediators, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov this compound also suppresses the activity of matrix metalloproteinases (MMP-1, MMP-3, MMP-8, and MMP-13) in both RAW264.7 cells and articular cartilage tissue, which are enzymes involved in the degradation of extracellular matrix components in inflammatory and degenerative joint diseases. nih.gov These findings highlight this compound's ability to modulate cellular inflammatory pathways and protect cartilage integrity.

Table 2: Cellular Responses and Modulated Mediators by this compound (as an ARR constituent) in Osteoarthritis

| Cellular Response/Mediator | Effect of this compound (as ARR constituent) | Cellular/Tissue Context |

| Pain Mitigation | Significant mitigation | MIA-induced osteoarthritis model nih.gov |

| Functional Deficits | Significant mitigation | MIA-induced osteoarthritis model nih.gov |

| Cartilage Degradation | Significant mitigation | MIA-induced osteoarthritis model nih.gov |

| IL-1β | Dose-dependent suppression | RAW264.7 cells and articular cartilage tissue nih.gov |

| IL-6 | Dose-dependent suppression | RAW264.7 cells and articular cartilage tissue nih.gov |

| TNF-α | Dose-dependent suppression | RAW264.7 cells and articular cartilage tissue nih.gov |

| MMP-1 | Dose-dependent suppression | RAW264.7 cells and articular cartilage tissue nih.gov |

| MMP-3 | Dose-dependent suppression | RAW264.7 cells and articular cartilage tissue nih.gov |

| MMP-8 | Dose-dependent suppression | RAW264.7 cells and articular cartilage tissue nih.gov |

| MMP-13 | Dose-dependent suppression | RAW264.7 cells and articular cartilage tissue nih.gov |

| Free Radical Scavenging | Acts as a free radical scavenger | General biological activity google.comnih.govnih.govnih.gov |

| Lipid Peroxidation | Anti-lipoperoxidative activity | General biological activity google.comnih.gov |

| Staphylococcus aureus Growth | Inhibition (≤ 10 µg/mL) | Bacterial cells nih.gov |

| Aspergillus fumigatus Growth | Inhibition (50 µg/mL) | Fungal cells nih.gov |

| Fusarium culmorum Growth | Inhibition (50 µg/mL) | Fungal cells nih.gov |

Antioxidant Mechanisms and Oxidative Stress Modulation

This compound exhibits significant antioxidant capabilities, primarily through its free radical scavenging activity, which contributes to the modulation of oxidative stress.

Free Radical Scavenging Activity

This compound has been identified as a novel free radical scavenger chem960.comvrachi.nameumweltprobenbank.denih.gov. Its antioxidant mechanism is attributed to the presence of two reactive hydroxyl groups, enabling it to act as a hydrogen donor to neutralize free radicals umweltprobenbank.denih.gov. Research findings demonstrate this compound's potent anti-lipoperoxidative activity, which is comparable to that of the well-known synthetic phenolic antioxidant, Butylated Hydroxytoluene (BHT) umweltprobenbank.de. Specifically, this compound showed an IC50 of 2.06 µM against lipid peroxidation, closely matching BHT's IC50 of 2.44 µM . This indicates its effectiveness in inhibiting the chain propagation of peroxyl radicals, a hallmark of chain-breaking antioxidants . Furthermore, this compound has been shown to inhibit lipid peroxidation induced by free radicals in rat brain homogenate with an IC50 of 2.06 µM mdpi.com.

Table 1: Comparative Antioxidant Activity (IC50 against Lipid Peroxidation)

| Compound | IC50 (µM) against Lipid Peroxidation | Reference |

| This compound | 2.06 | mdpi.com |

| BHT | 2.44 |

Effects on Cellular Antioxidant Enzyme Systems

While this compound demonstrates potent free radical scavenging activity, specific detailed research findings elucidating its direct effects on cellular antioxidant enzyme systems, such as superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPx), are not explicitly available in the current literature. Antioxidants generally contribute to cellular defense by either directly neutralizing free radicals or indirectly by enhancing the activity or expression of intracellular antioxidant enzymes nih.govmdpi.comsci-hub.se.

Antimicrobial Modalities of this compound

This compound, as a member of the 5-substituted resorcinol (B1680541) family, exhibits antimicrobial properties, including both antibacterial and antifungal activities.

Interference with Bacterial DNA Biosynthesis

The class of 5-substituted resorcinols, to which this compound belongs, has been noted for its ability to act as DNA-cleaving agents . More broadly, for dialkylresorcinol derivatives, a class that includes this compound, interference with bacterial DNA biosynthesis has been identified as a mode of action mdpi.comnih.gov. This suggests that this compound may exert its antibacterial effects by disrupting the fundamental processes of DNA synthesis within bacterial cells.

Antibacterial and Antifungal Spectrum

This compound has been characterized as having weak antibacterial activity , yet it demonstrates notable fungicidal and bactericidal properties . Detailed research findings indicate its inhibitory effects against specific microbial strains. This compound (2-hexyl-5-pentylresorcinol) and a related dialkylresorcinol, 2-hexyl-5-propylresorcinol (DB-2073), have been shown to inhibit Staphylococcus aureus at concentrations of 10 µg/mL or less nih.govmdpi.com. Furthermore, these compounds exhibited antifungal activity against Aspergillus fumigatus and Fusarium culmorum at a concentration of 50 µg/mL nih.govnih.govmdpi.com.

Table 2: Antimicrobial Spectrum of this compound and Related Compounds

| Compound | Target Organism | Concentration for Inhibition | Activity | Reference |

| This compound (2-hexyl-5-pentylresorcinol) | Staphylococcus aureus | ≤ 10 µg/mL | Antibacterial | nih.govmdpi.com |

| Aspergillus fumigatus | 50 µg/mL | Antifungal | nih.govnih.govmdpi.com | |

| Fusarium culmorum | 50 µg/mL | Antifungal | nih.govnih.govmdpi.com | |

| 2-hexyl-5-propylresorcinol (DB-2073) | Staphylococcus aureus | ≤ 10 µg/mL | Antibacterial | nih.govmdpi.com |

| Aspergillus fumigatus | 50 µg/mL | Antifungal | nih.govmdpi.com | |

| Fusarium culmorum | 50 µg/mL | Antifungal | nih.govmdpi.com |

Other Investigated Cellular Activities

This compound, as a member of the dialkylresorcinol (DAR) class of natural products, exhibits a range of cellular activities beyond its primary molecular pharmacology. These activities primarily include potent antioxidant and free radical scavenging properties, as well as significant antimicrobial effects against various pathogens chemchart.comnih.gov.

Antioxidant and Free Radical Scavenging Activity

This compound has been extensively studied for its antioxidant capabilities, particularly its strong inhibitory activity against lipid peroxidation induced by free radicals chemchart.comnih.gov. This protective effect is crucial in mitigating oxidative damage to biological tissues. In studies involving rat brain homogenate, this compound demonstrated a notable inhibitory effect on lipid peroxidation, with an IC50 value of 2.06 µM. This activity is comparable to that of established antioxidants like Butylated hydroxytoluene (BHT). The presence of two reactive hydroxyl groups in its structure is believed to contribute significantly to its ability to scavenge free radicals and protect against superoxide-induced tissue damage.

Table 1: Antioxidant Activity of this compound

| Activity | Target/Mechanism | IC50 Value (µM) | Reference |

| Inhibition of Lipid Peroxidation | Induced by free radicals in rat brain homogenate | 2.06 | |

| Free Radical Scavenging | Protection against superoxide-induced tissue damage | Not specified |

Antimicrobial Activity

Beyond its antioxidant properties, this compound has also shown promising antimicrobial activities. It has been reported to inhibit the growth of various microorganisms, including both bacteria and fungi. Specifically, this compound demonstrated inhibitory effects against Staphylococcus aureus at concentrations equal to or less than 10 µg/mL. Furthermore, it exhibited antifungal activity against Aspergillus fumigatus and Fusarium culmorum at a concentration of 50 µg/mL. These findings highlight this compound's potential as a broad-spectrum antimicrobial agent. Other short-chain dialkylresorcinols, such as 2-butyl-5-propylresorcinol and 2-hexyl-5-methylresorcinol, also possess antibacterial or antifungal properties, underscoring the antimicrobial potential of this compound class.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Type | Inhibitory Concentration (µg/mL) | Reference |

| Staphylococcus aureus | Bacteria | ≤ 10 | |

| Aspergillus fumigatus | Fungi | 50 | |

| Fusarium culmorum | Fungi | 50 |

Advanced Analytical and Research Methodologies in Resorstatin Studies

Spectroscopic Techniques for Structural Characterization

The definitive structural elucidation of resorstatin and its analogs relies heavily on a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra are essential for identifying the chemical environment of each proton and carbon atom in the molecule. nih.govresearchgate.net For instance, in the structural analysis of related dialkylresorcinols, specific chemical shifts (δ) in parts per million (ppm) are assigned to the aromatic ring protons and carbons, as well as to the carbons and protons of the alkyl side chains. tandfonline.com Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between adjacent protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. researchgate.net This comprehensive analysis allows for the unambiguous assignment of the entire molecular structure.

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound. researchgate.net Techniques like positive chemical ionization mass spectrometry can reveal the molecular ion peak, confirming the compound's mass. nih.gov Fragmentation patterns observed in the mass spectrum offer additional structural clues by showing how the molecule breaks apart, which can help in identifying the nature and position of the alkyl side chains. nih.govrsc.org High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the this compound molecule. researchgate.net The IR spectrum will typically show characteristic absorption bands for the hydroxyl (-OH) groups of the resorcinol (B1680541) ring and the C-H bonds of the alkyl chains. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the aromatic resorcinol core. researchgate.nettandfonline.com The wavelength of maximum absorbance (λmax) can be used as a preliminary identification marker. tandfonline.com

Together, these spectroscopic techniques provide a detailed and verified structural picture of this compound, which is fundamental for all further research into its biological properties and potential applications. mdpi.com

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the isolation, purification, and quantification of this compound from natural sources or synthetic reaction mixtures. solubilityofthings.comiyte.edu.tr These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. tanta.edu.eg

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of this compound. nih.govlongdom.org Reversed-phase HPLC, often using a C18 column, is commonly employed for the separation of dialkylresorcinols. nih.govresearchgate.net In this technique, a polar mobile phase (e.g., a mixture of methanol (B129727) and water) is used with a nonpolar stationary phase. nih.govresearchgate.net The separation is based on the hydrophobicity of the compounds; more nonpolar compounds like this compound interact more strongly with the stationary phase and thus have longer retention times. researchgate.net Detection is typically achieved using a UV detector, often set at a wavelength where the resorcinol chromophore absorbs strongly. nih.gov HPLC methods can be optimized for quantitative analysis, allowing for the precise determination of this compound concentrations in various samples. iyte.edu.tr

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of this compound, particularly for identifying it within complex mixtures of volatile or semi-volatile compounds. nih.govrsc.org In GC, separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The separated components are then introduced into a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. mdpi.com

Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique used for the qualitative detection of this compound. nih.gov It is often used to monitor the progress of reactions or to quickly screen for the presence of the compound in extracts. nih.gov

These chromatographic methods are crucial for obtaining pure this compound for structural and biological studies and for quantifying its levels in various biological and environmental matrices. jyu.fi

Bioinformatic and Genomic Approaches for Biosynthesis Elucidation

Understanding how microorganisms produce this compound is crucial for potential biotechnological production. Bioinformatic and genomic approaches are powerful tools for identifying and characterizing the biosynthetic gene clusters (BGCs) responsible for this compound synthesis. nih.gov

Researchers can analyze the genome of a this compound-producing organism, such as certain species of Pseudomonas, to locate the BGC. thieme-connect.comdntb.gov.ua This involves searching for genes that encode enzymes typically involved in the biosynthesis of polyketides or fatty acid-derived natural products, as dialkylresorcinols are known to be synthesized through such pathways. nih.gov The analysis of the gene cluster can reveal the presence of key enzymes like polyketide synthases (PKS) or fatty acid synthases (FAS), which are responsible for building the core structure of this compound. researchgate.net

By comparing the identified gene cluster with known BGCs in public databases, researchers can hypothesize the function of each gene within the cluster. nih.gov This "guilt-by-association" approach can predict the roles of enzymes involved in tailoring the molecule, such as those responsible for alkylation or other modifications. nih.govresearchgate.net Gene knockout experiments, where specific genes within the cluster are inactivated, can then be performed to confirm their role in this compound biosynthesis. If the production of this compound is abolished after a particular gene is knocked out, it provides strong evidence for that gene's involvement in the biosynthetic pathway.

Furthermore, analyzing the genomic context—the genes surrounding the BGC—can provide additional clues about the regulation and transport of this compound within the producing organism. nih.gov These genomic-driven approaches are essential for unraveling the intricate enzymatic machinery behind this compound production.

Molecular Modeling and Dynamics Simulations in SAR and Target Binding

Computational methods, specifically molecular modeling and dynamics simulations, play a pivotal role in understanding the structure-activity relationships (SAR) of this compound and its analogs, as well as in predicting their binding interactions with biological targets. oncodesign-services.comnumberanalytics.comnumberanalytics.com

Structure-Activity Relationship (SAR) Studies aim to identify the key structural features of a molecule that are responsible for its biological activity. creative-biolabs.com By creating 3D models of this compound and its derivatives, researchers can analyze how changes in the length or branching of the alkyl chains, or modifications to the resorcinol ring, affect its predicted activity. oncodesign-services.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to mathematically correlate these structural properties with observed biological activities, enabling the prediction of the potency of new, unsynthesized analogs. creative-biolabs.com

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when it binds to a target protein. numberanalytics.comencyclopedia.pub This method helps in identifying potential biological targets for this compound by simulating the binding process and calculating a binding affinity score. nih.gov For example, docking studies could be used to explore how this compound interacts with the active site of an enzyme it is predicted to inhibit.

Molecular Dynamics (MD) Simulations provide a more dynamic view of the binding process. mdpi.comresearchgate.net These simulations model the movement of atoms in the ligand-protein complex over time, offering insights into the stability of the binding interaction and the conformational changes that may occur upon binding. nih.govresearchgate.net MD simulations can help to refine the binding poses predicted by docking and provide a more accurate estimation of the binding free energy. mdpi.com

These computational approaches are invaluable for rational drug design, allowing researchers to prioritize the synthesis of the most promising this compound derivatives and to generate hypotheses about their mechanism of action that can be tested experimentally. numberanalytics.comnumberanalytics.com

In vitro and Ex vivo Assays for Biological Activity Profiling

A variety of in vitro and ex vivo assays are employed to characterize the biological activities of this compound. nih.gov These assays provide crucial data on its potential therapeutic effects.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental for determining if this compound can modulate the activity of specific enzymes. enzyceuticals.eupan.olsztyn.pl These assays typically involve incubating the enzyme with its substrate in the presence and absence of this compound and measuring the rate of product formation. A decrease in the reaction rate in the presence of this compound indicates inhibition. nih.gov For example, if this compound is hypothesized to have anti-inflammatory properties, it could be tested for its ability to inhibit enzymes like cyclooxygenases (COX) or lipoxygenases (LOX). pan.olsztyn.pl Similarly, its potential as an anticancer agent could be investigated by testing its effect on enzymes crucial for cancer cell survival. semanticscholar.org The results from these assays, often expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), are critical for understanding the mechanism of action of this compound. researchgate.net

Radical Scavenging Assays (e.g., DPPH, ABTS)

This compound's antioxidant potential is often evaluated using radical scavenging assays. nih.gov These assays measure the ability of a compound to neutralize stable free radicals.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method. mdpi.comnih.gov DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant like this compound, which can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, causing the solution to change color to yellow. nih.gov The decrease in absorbance at a specific wavelength (around 517 nm) is proportional to the radical scavenging activity of the compound. mdpi.comscielo.brresearchgate.net

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common method for assessing antioxidant capacity. researchgate.netmdpi.com The ABTS radical cation is generated by reacting ABTS with an oxidizing agent. This radical has a characteristic blue-green color. Antioxidants that can quench this radical cause a decolorization of the solution, and the change in absorbance is measured to quantify the antioxidant activity. scielo.brmdpi.comnih.gov

Cell-based Activity Screens (e.g., cytotoxicity)

Cell-based activity screens are fundamental in vitro tools used in drug discovery and molecular research to evaluate the biological effect of a chemical compound on living cells. In the context of this compound studies, these assays are crucial for determining its potential as a cytotoxic agent, meaning its ability to cause cell death. Such screens typically involve exposing various cultured cell lines, often of cancerous origin, to a range of concentrations of the compound. The primary output of these assays is the measurement of cell viability or proliferation, which is then used to determine key metrics like the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of a compound required to inhibit a biological process, such as cell growth, by 50% and is a standard measure of a compound's potency.

While this compound, a dialkylresorcinol identified as 2-hexyl-5-pentylresorcinol from Pseudomonas sp., has been noted for its antimicrobial and free-radical scavenging properties, detailed research findings on its specific cytotoxic activity against human cancer cell lines are not extensively documented in publicly available literature. researchgate.netnih.govnih.gov Studies on related compounds and metabolites from Pseudomonas species have shown cytotoxic effects, establishing a basis for investigating such properties in this compound. plos.orgrdd.edu.iq

The evaluation of cytotoxicity is typically performed using various established assay methodologies. A common method is the MTT assay, which measures the metabolic activity of cells. In this assay, viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] into purple formazan (B1609692) crystals. The concentration of the colored formazan, which is proportional to the number of living cells, is measured spectrophotometrically. nih.govresearchgate.net This allows for the quantification of cell death induced by a test compound.

Should this compound be formally screened for anticancer properties, its cytotoxicity would likely be evaluated against a panel of standard cancer cell lines. Based on research into other natural compounds, this panel often includes lines such as:

HCT-116: A human colorectal cancer cell line. nih.govfrontiersin.orgnih.gov

MDA-MB-231: A human breast adenocarcinoma cell line (triple-negative). nih.govnih.gov

A549: A human lung carcinoma cell line. nih.govresearchgate.net

MCF-7: A human breast adenocarcinoma cell line (estrogen receptor-positive). researchgate.netresearchgate.net

The results from such screens would be compiled into a data table to compare the compound's potency across different cancer types. A hypothetical data table for this compound, based on standard research formats, is presented below for illustrative purposes.

Interactive Data Table: Illustrative Cytotoxicity Profile for this compound

The data in this table is for illustrative purposes only to demonstrate a typical format for research findings. Specific IC₅₀ values for this compound are not available in the cited literature.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT-116 | Colorectal Carcinoma | Data Not Available |

| MDA-MB-231 | Breast Adenocarcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

Future Research Directions and Perspectives on Resorstatin

Elucidation of Novel Biosynthetic Pathways and Enzymes

While the general class of dialkylresorcinols has been studied, the specific biosynthetic pathways and enzymatic machinery responsible for producing resorstatin and its analogs are not fully elucidated. Future research will likely focus on identifying and characterizing the gene clusters that orchestrate their assembly. In other similar molecules, sophisticated and divergent biosynthetic pathways have been discovered, often involving unique combinations of polyketide synthases and fatty acid synthases. nih.gov For instance, studies on other Pseudomonas species have revealed complex pathways for secondary metabolite production. nih.gov

A key area of investigation will be the identification of novel enzymes, such as the β-ketoacyl-ACP synthase homologs and other unique proteins that are essential for the production of the resorcinol (B1680541) core. nih.gov Understanding these enzymatic steps is crucial. For example, research into the biosynthesis of other resorcinol-containing natural products has identified pathways involving a head-to-head condensation of two fatty acid-derived precursors, a departure from previously understood mechanisms. nih.gov The exploration of cyanobacterial genomes has also revealed a diversity of alkylresorcinol-generating biosynthetic gene clusters, many of which are "orphan" clusters without a known product, highlighting the potential for discovering new biosynthetic routes. geomar.deresearchgate.net

Discovery of Undiscovered Molecular Targets and Ligand Interactions

A significant avenue for future research lies in the identification of novel molecular targets for this compound and understanding its specific ligand-protein interactions. While its antioxidant properties are known, the full spectrum of its biological targets remains largely unexplored. plos.org Modern computational methods, such as reverse screening techniques, can be employed to predict potential protein targets for small molecules like this compound. mdpi.com These in silico approaches, including shape screening, pharmacophore screening, and reverse docking, can analyze a vast number of receptors to identify previously unknown binding partners. mdpi.com

Once potential targets are identified, experimental techniques like thermal shift assays (TSA) and isothermal titration calorimetry (ITC) can be used to validate these interactions and quantify binding affinities. nih.gov The discovery of novel binding modes is a particularly exciting prospect. Screening large compound libraries has been shown to yield ligands that bind to proteins in unique and unprecedented ways, sometimes inducing previously unseen protein conformations. nih.gov This could reveal allosteric binding sites or new mechanisms of action for this compound, expanding its potential therapeutic applications.

Rational Design of this compound Analogs with Enhanced Specificity

Building on a deeper understanding of its biosynthesis and molecular targets, the rational design of this compound analogs with improved potency and specificity is a promising future direction. By modifying the resorcinol scaffold, researchers can create libraries of semi-synthetic derivatives. researchgate.net This process can be guided by computational modeling to optimize physicochemical properties like lipophilicity (logP), molecular weight (MW), and hydrogen bond donors/acceptors (HBD/HBA), which are crucial for drug-likeness. researchgate.net

Structure-based virtual screening and molecular docking can predict how modifications to the this compound structure will affect its binding to target proteins. diva-portal.orgfrontiersin.org This allows for the design of analogs that form more stable and specific interactions, potentially leading to enhanced biological activity. frontiersin.org For example, the introduction of conformational constraints, such as cyclization, has been successfully used to create highly potent analogs of other bioactive peptides, a strategy that could be adapted for this compound. nih.gov The goal is to develop new compounds that not only have improved efficacy but also reduced off-target effects. researchgate.net

Exploration of this compound's Role in Inter-organismal Interactions

The ecological role of this compound and other dialkylresorcinols is an area ripe for investigation. These compounds are produced by a variety of organisms, including bacteria and fungi, suggesting they may play a role in communication and competition within their natural environments. researchgate.netuni-bonn.de For instance, some dialkylresorcinol molecules have been shown to function as quorum sensing (QS) signaling molecules in certain bacteria. researchgate.net

Future studies could explore whether this compound acts as a signaling molecule, a defense compound against predators or competitors, or has other functions in its native ecosystem. Research on metabolites from marine-derived microorganisms, for example, has pointed to the ecological relevance of similar compounds. uni-bonn.de Understanding these interactions could provide insights into microbial ecology and potentially lead to new applications for this compound in agriculture or as a tool to modulate microbial communities.

Integration of Omics Technologies in this compound Research

The integration of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—will be instrumental in advancing our understanding of this compound. nih.gov These technologies provide a holistic view of biological systems, enabling researchers to connect the genetic basis of this compound production with its functional effects. nih.gov

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Application in this compound Research | Potential Insights |

|---|---|---|

| Genomics | Identifying and sequencing the biosynthetic gene clusters (BGCs) responsible for this compound production. researchgate.net | Uncovering novel enzymes and regulatory elements involved in the biosynthetic pathway. nih.govfrontiersin.org |

| Transcriptomics | Analyzing changes in gene expression in response to this compound treatment. nih.gov | Identifying the cellular pathways and molecular targets affected by this compound. nih.gov |

| Proteomics | Studying alterations in the protein profile of cells or organisms exposed to this compound. nih.gov | Pinpointing specific protein interactions and downstream signaling cascades. nih.gov |

| Metabolomics | Characterizing the complete set of small-molecule metabolites in a biological system to understand the impact of this compound. sfu.ca | Revealing changes in metabolic pathways and identifying potential biomarkers of this compound activity. sfu.ca |

By integrating data from these different omics platforms, researchers can build comprehensive models of how this compound is produced and how it functions at a systemic level. nih.gov This integrated approach is crucial for elucidating complex biological mechanisms and for the discovery of new therapeutic targets and biomarkers. nih.gov The use of advanced bioinformatics tools will be essential for managing and interpreting the large datasets generated by these technologies. nih.govfrontiersin.org

Q & A

Q. What experimental design considerations are critical for studying Resorstatin’s mechanism of action in vitro?

To ensure robust results, researchers should:

- Use controlled conditions (e.g., cell line selection, solvent compatibility, and dose-response curves) to minimize variability.

- Include positive and negative controls to validate assay sensitivity and specificity.

- Replicate experiments across independent trials to confirm reproducibility .

- Document protocols in detail, including reagent sources (e.g., this compound purity ≥95%) and equipment calibration .

Q. How should researchers characterize the purity and structural identity of newly synthesized this compound analogs?

- Employ orthogonal analytical methods: NMR for structural confirmation, HPLC for purity assessment, and mass spectrometry for molecular weight validation.

- Cross-reference spectral data with established databases (e.g., PubChem) and report deviations ≥2% .

- Provide elemental analysis for novel compounds to confirm stoichiometry .

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects in preclinical studies?

- Use non-linear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Report confidence intervals and effect sizes to contextualize biological relevance .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity across different cell lines be systematically resolved?

- Re-evaluate experimental conditions (e.g., cell passage number, culture media, and incubation time) to identify confounding variables .

- Perform meta-analysis of existing studies to assess heterogeneity (e.g., I² statistic) and identify potential biases .

- Validate findings using orthogonal assays (e.g., gene expression profiling alongside viability assays) .

【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51

Q. What strategies are effective for integrating this compound’s multi-omics data (transcriptomic, proteomic) into a cohesive mechanistic model?

- Apply pathway enrichment tools (e.g., DAVID, GSEA) to identify overrepresented biological processes.

- Use network pharmacology approaches to map this compound-target interactions and prioritize key nodes for validation .

- Cross-validate findings with knock-down/knock-out models to establish causality .

Q. How should researchers design comparative studies to evaluate this compound’s efficacy against structurally similar analogs?

- Structure-activity relationship (SAR) studies: Systematically vary functional groups and assess changes in potency/selectivity.

- Use molecular docking or MD simulations to predict binding affinities and correlate with in vitro data .

- Include pharmacokinetic parameters (e.g., bioavailability, half-life) in animal models to assess translational potential .

Q. What frameworks are suitable for assessing the ethical and translational relevance of this compound research?

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design to align with societal needs .

- Conduct systematic reviews to identify gaps in existing literature and justify novelty .

- Address potential conflicts of interest (e.g., funding sources) in disclosures .

Methodological Guidelines for Data Reporting

- Reproducibility : Publish raw datasets and code in repositories like Zenodo or Figshare, adhering to FAIR principles .

- Contradiction Analysis : Use sensitivity analyses to test robustness of conclusions against outliers or alternative assumptions .

- Discussion Structure : Contrast results with prior studies, explicitly addressing discrepancies and proposing testable hypotheses for unresolved questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.